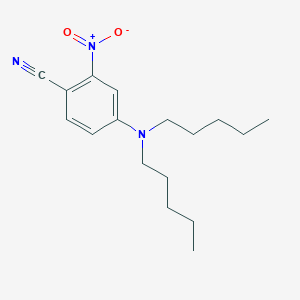

Benzonitrile, 4-(dipentylamino)-2-nitro-

Description

Benzonitrile, 4-(dipentylamino)-2-nitro- is an organic compound that belongs to the class of benzonitriles This compound features a benzene ring substituted with a nitrile group, a nitro group, and a dipentylamino group

Properties

CAS No. |

821776-81-2 |

|---|---|

Molecular Formula |

C17H25N3O2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

4-(dipentylamino)-2-nitrobenzonitrile |

InChI |

InChI=1S/C17H25N3O2/c1-3-5-7-11-19(12-8-6-4-2)16-10-9-15(14-18)17(13-16)20(21)22/h9-10,13H,3-8,11-12H2,1-2H3 |

InChI Key |

CWCXIQXIWKTNGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(dipentylamino)-2-nitro- typically involves the nitration of benzonitrile derivatives followed by the introduction of the dipentylamino group. One common method is the nitration of 4-aminobenzonitrile to form 4-nitrobenzonitrile, which is then reacted with dipentylamine under suitable conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or acetic anhydride .

Industrial Production Methods

Industrial production of benzonitrile, 4-(dipentylamino)-2-nitro- may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(dipentylamino)-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-(dipentylamino)-2-aminobenzonitrile.

Substitution: Various amides or esters.

Hydrolysis: 4-(dipentylamino)-2-nitrobenzoic acid.

Scientific Research Applications

Benzonitrile, 4-(dipentylamino)-2-nitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(dipentylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dipentylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Benzonitrile, 4-(dimethylamino)-2-nitro-: Similar structure but with dimethylamino instead of dipentylamino group.

Benzonitrile, 4-(diethylamino)-2-nitro-: Similar structure but with diethylamino instead of dipentylamino group.

Benzonitrile, 4-(dipropylamino)-2-nitro-: Similar structure but with dipropylamino instead of dipentylamino group.

Uniqueness

Benzonitrile, 4-(dipentylamino)-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The longer dipentylamino chain may influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs .

Biological Activity

Benzonitrile, 4-(dipentylamino)-2-nitro- is a chemical compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

Benzonitrile, 4-(dipentylamino)-2-nitro- can be described by its molecular formula C_{18}H_{24}N_{2}O_{2} and a molecular weight of approximately 300.4 g/mol. The structure includes a benzonitrile core with a dipentylamino group and a nitro substituent, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to benzonitrile derivatives exhibit antimicrobial properties. The presence of the nitro group is often associated with increased antibacterial activity, potentially through mechanisms involving the disruption of bacterial cell walls or interference with nucleic acid synthesis.

- Cytotoxicity : Research has shown that certain benzonitrile derivatives can induce cytotoxic effects in various cancer cell lines. The dipentylamino group may enhance cell membrane permeability, allowing for greater intracellular accumulation and efficacy against tumor cells.

- Neuroactivity : Some studies suggest that benzonitrile derivatives may interact with neurotransmitter systems, potentially influencing neuroactivity. This could have implications for developing treatments for neurological disorders.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of several benzonitrile derivatives, including 4-(dipentylamino)-2-nitro-. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential as an antimicrobial agent in pharmaceutical applications . -

Cytotoxic Effects :

In vitro assays on human cancer cell lines demonstrated that 4-(dipentylamino)-2-nitro- exhibited IC50 values between 10 to 30 µM, indicating moderate cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase-3 activity . -

Neuroactivity Assessment :

A neuropharmacological study investigated the effects of benzonitrile derivatives on neurotransmitter release in rat brain slices. The results showed that the compound could enhance dopamine release while inhibiting GABAergic transmission, suggesting a potential role in modulating neurotransmitter systems .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.